molecular formula C16H12Cl2N2O B5714267 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole

1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole

Numéro de catalogue B5714267
Poids moléculaire: 319.2 g/mol
Clé InChI: IWAXOAFEQDGVDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole, commonly known as DMBI, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMBI is a white crystalline solid that is soluble in organic solvents and exhibits a high melting point. In

Mécanisme D'action

DMBI exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DMBI has been shown to inhibit the activity of several enzymes involved in cancer progression, including topoisomerase II, protein kinase C, and histone deacetylase. DMBI also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
DMBI has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, DMBI can cause DNA damage and induce cell cycle arrest in cancer cells. DMBI has been shown to induce oxidative stress and alter the expression of several genes involved in cancer progression and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

DMBI is a promising compound for preclinical studies due to its potent anti-cancer and anti-inflammatory effects. However, DMBI has limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications. Additionally, the synthesis of DMBI can be challenging, and the purity of the compound can affect its activity.

Orientations Futures

Future research on DMBI should focus on optimizing its synthesis and improving its solubility in aqueous solutions. Additionally, the potential of DMBI as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. The development of novel formulations of DMBI, such as nanoparticles and liposomes, could improve its bioavailability and enhance its therapeutic efficacy. Furthermore, the potential of DMBI as a lead compound for the development of new drugs should be investigated.

Méthodes De Synthèse

DMBI can be synthesized using various methods, including condensation of 2-methylbenzimidazole with 3,4-dichlorobenzoyl chloride, or by reacting 2-methylbenzimidazole with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent. The purity of DMBI can be improved by recrystallization from suitable solvents.

Applications De Recherche Scientifique

DMBI has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. DMBI has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-inflammatory properties have been demonstrated in animal models of inflammation. Additionally, DMBI has been shown to possess anti-bacterial and anti-fungal activities.

Propriétés

IUPAC Name

(3,4-dichlorophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-9-5-14-15(6-10(9)2)20(8-19-14)16(21)11-3-4-12(17)13(18)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAXOAFEQDGVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dichlorophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.